molecular formula C16H21ClN4O2 B142368 Itasetron hydrochloride CAS No. 127618-28-4

Itasetron hydrochloride

Cat. No.: B142368
CAS No.: 127618-28-4
M. Wt: 336.81 g/mol
InChI Key: WKDOOXQPGYZUKZ-YSEZWWCESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAU 6215 involves several key steps:

    Condensation Reaction: The condensation of 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine in tetrahydrofuran (THF) and cyclohexane produces 2-nitrophenylurea.

    Reduction: The 2-nitrophenylurea is then reduced using hydrogen over palladium on carbon (Pd/C) in ethanol to yield 2-aminophenylurea.

    Acylation: The 2-aminophenylurea is acylated with phenyl chloroformate in toluene to form a carbamate.

    Cyclization: The carbamate undergoes cyclization using sodium hydroxide (NaOH) in ethanol to produce the final compound.

Industrial Production Methods: Industrial production of DAU 6215 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: DAU 6215 primarily undergoes substitution reactions due to its functional groups. The compound is stable under various conditions but can participate in reactions involving nucleophiles and electrophiles.

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is DAU 6215 itself, which is a highly selective 5-HT3 receptor antagonist.

Scientific Research Applications

Mechanism of Action

DAU 6215 exerts its effects by selectively antagonizing the 5-HT3 receptors. These receptors are involved in the modulation of neurotransmitter release in the central nervous system. By blocking these receptors, DAU 6215 can reduce the excitatory effects of serotonin, leading to its therapeutic effects in anxiety, psychosis, and cognitive dysfunctions .

Comparison with Similar Compounds

Similar Compounds:

  • Ondansetron
  • Granisetron
  • Tropisetron
  • Dolasetron
  • Zacopride
  • Zatosetron

Uniqueness: DAU 6215 is unique due to its high selectivity for 5-HT3 receptors and its favorable pharmacokinetic profile. It has shown a very low toxic profile in animal models and is currently being tested in clinical trials for its potential therapeutic applications .

Properties

CAS No.

127618-28-4

Molecular Formula

C16H21ClN4O2

Molecular Weight

336.81 g/mol

IUPAC Name

N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide;hydrochloride

InChI

InChI=1S/C16H20N4O2.ClH/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22;/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22);1H/t10?,11-,12+;

InChI Key

WKDOOXQPGYZUKZ-YSEZWWCESA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl

SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O.Cl

Related CAS

123258-84-4 (Parent)

Synonyms

(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide
DAU 6215
DAU-6215
itasetron
itasetron hydrochloride
N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide
U 98079A
U-98079A

Origin of Product

United States

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